An In-depth Technical Guide to 4-(bromomethyl)-2(1H)-quinolin-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-(bromomethyl)-2(1H)-quinolin-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of quinoline derivatives, 4-(bromomethyl)-2(1H)-quinolin-2-one, also known as 4-(bromomethyl)-1,2-dihydroquinolin-2-one or 4-bromomethylcarbostyril, has emerged as a pivotal intermediate in the synthesis of pharmacologically active molecules.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and potential applications in drug discovery and development, with a focus on providing actionable insights for researchers in the field.
I. Chemical Structure and Physicochemical Properties
4-(bromomethyl)-2(1H)-quinolin-2-one is a solid, light-yellow to off-white crystalline powder.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 4876-10-2 | [4] |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| Melting Point | 255-258 °C | [3] |
| Boiling Point | 391.8 °C at 760 mmHg (Predicted) | [3] |
| Appearance | Light yellow to light reddish-yellow solid; White to pale cream powder | [3][4] |
| Solubility | Information not widely available, but likely soluble in organic solvents like DMSO and DMF. | |
| Storage | Store at 2-8°C under an inert atmosphere. | [3] |
The structure of 4-(bromomethyl)-2(1H)-quinolin-2-one, characterized by a quinolin-2-one core with a reactive bromomethyl group at the 4-position, is the key to its synthetic utility.
Caption: Chemical structure of 4-(bromomethyl)-2(1H)-quinolin-2-one.
II. Synthesis of 4-(bromomethyl)-2(1H)-quinolin-2-one
The most common and industrially relevant synthesis of 4-(bromomethyl)-2(1H)-quinolin-2-one involves a two-step process starting from acetoacetanilide.[6] This process includes the bromination of the active methylene group followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: A Two-Step Synthesis
Step 1: Bromination of Acetoacetanilide
-
Dissolve acetoacetanilide in a suitable organic solvent such as chloroform or glacial acetic acid.[6][7]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled acetoacetanilide solution while maintaining the temperature. The reaction is typically monitored by TLC.[6]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.[7]
-
Slowly warm the mixture to 60-65 °C and stir for an additional 30-60 minutes.[7]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid, which is 4-bromoacetoacetanilide, by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the purified product.[7]
Step 2: Cyclization to 4-(bromomethyl)-2(1H)-quinolin-2-one
-
Cool concentrated sulfuric acid to 5-10 °C.[7]
-
Slowly add the 4-bromoacetoacetanilide from Step 1 to the cold sulfuric acid in portions, ensuring the temperature does not exceed 20 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 2-3 hours.[7]
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol to yield pure 4-(bromomethyl)-2(1H)-quinolin-2-one.[6]
Caption: Synthetic workflow for 4-(bromomethyl)-2(1H)-quinolin-2-one.
III. Spectroscopic Characterization
Confirmation of the structure of 4-(bromomethyl)-2(1H)-quinolin-2-one is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by a singlet for the methylene protons of the bromomethyl group around δ 4.90 ppm. The aromatic protons of the quinolinone ring system appear in the range of δ 7.24-7.84 ppm, and a broad singlet for the N-H proton is observed downfield around δ 11.86 ppm. A singlet for the proton at the 3-position is also observed around δ 6.74 ppm.[6]
-
¹³C NMR (400 MHz, DMSO-d₆): The carbon spectrum shows a signal for the bromomethyl carbon around δ 59.96 ppm. The carbonyl carbon of the lactam ring appears at approximately δ 162.37 ppm. The remaining aromatic and vinyl carbons of the quinolinone core resonate in the region of δ 116-153 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum (KBr) displays characteristic absorption bands. A strong band for the C=O stretching of the lactam is observed around 1669 cm⁻¹. The N-H stretching vibration appears as a broad band in the region of 3141-3316 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) shows the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ at m/z 237.8 and [M+2]⁺ at m/z 239.8.[6]
IV. Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-(bromomethyl)-2(1H)-quinolin-2-one stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 4-position of the quinolinone scaffold.
Caption: General reactivity of the bromomethyl group with nucleophiles.
Reactions with Amines
The reaction of 4-(bromomethyl)-2(1H)-quinolin-2-one with various primary and secondary amines provides a straightforward route to 4-(aminomethyl)quinolin-2(1H)-one derivatives.[8] These derivatives are of significant interest due to their potential biological activities, including anticancer properties.[6][7]
Reactions with Thiols
Thiols can act as nucleophiles to displace the bromide, leading to the formation of 4-(thiomethyl)quinolin-2(1H)-one derivatives. These sulfur-containing analogues can exhibit unique biological profiles.
Reactions with Alcohols and Phenols
Alkoxides and phenoxides can react to form the corresponding ether linkages, yielding 4-(alkoxymethyl)- and 4-(phenoxymethyl)quinolin-2(1H)-one derivatives.
Key Application: Synthesis of Rebamipide
The most prominent application of 4-(bromomethyl)-2(1H)-quinolin-2-one is as a key intermediate in the industrial synthesis of Rebamipide.[3] Rebamipide is a gastroprotective agent used for the treatment of gastritis and gastric ulcers. The synthesis involves the reaction of 4-(bromomethyl)-2(1H)-quinolin-2-one with 2-(4-chlorobenzamido)acetic acid.
V. Biological and Pharmacological Significance
While 4-(bromomethyl)-2(1H)-quinolin-2-one itself is primarily a synthetic intermediate, the broader class of quinolin-2-one derivatives has demonstrated a remarkable range of pharmacological activities. This suggests that derivatives of 4-(bromomethyl)-2(1H)-quinolin-2-one could be promising candidates for drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline and quinolinone derivatives.[2][9] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[9] Specifically, derivatives of 4-(aminomethyl)quinolin-2(1H)-one have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[6][7]
Antibacterial and Antifungal Activity
The quinolone core is famously associated with antibacterial agents like the fluoroquinolones. While structurally distinct, quinolin-2-one derivatives have also been investigated for their antimicrobial properties.[1][10]
Anti-inflammatory and Analgesic Activity
Certain quinolin-2-one derivatives have been reported to possess anti-inflammatory and analgesic properties, expanding their potential therapeutic applications.[6]
VI. Safety and Handling
4-(bromomethyl)-2(1H)-quinolin-2-one is classified as an irritant and can cause skin and eye irritation.[11][12] It is also a lachrymator.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[14] Work should be conducted in a well-ventilated fume hood.[14] In case of contact, affected areas should be flushed with copious amounts of water.[14]
| Hazard | Precaution |
| Skin Irritation | Wear protective gloves and clothing.[11] |
| Eye Irritation | Wear safety goggles or a face shield.[11] |
| Inhalation | Use in a well-ventilated area or fume hood.[14] |
| Ingestion | Do not eat, drink, or smoke when handling. |
Conclusion
4-(bromomethyl)-2(1H)-quinolin-2-one is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromomethyl group provide a gateway to a diverse range of 4-substituted quinolin-2-one derivatives. The established and emerging biological activities of the quinolinone scaffold underscore the potential of these derivatives as leads in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this important chemical entity.
References
- Patel, S. V., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 6(5), 111-117.
- Angelov, P., Velichkova, S., & Yanev, P. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1266.
- Sharma, P., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Request PDF.
- Angelov, P., Velichkova, S., & Yanev, P. (2021).
- The Royal Society of Chemistry. (n.d.).
- Journal of Organic and Pharmaceutical Chemistry. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
- 1H and 13C NMR spectra of compound 2a. (n.d.).
- Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1166.
- Synthesis and biological evaluation of some novel substituted 4-chloro quinolin 2-(1H)
- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 59(17), 7762-7780.
- Starshine Chemical. (n.d.). 4-(Bromomethyl)-2-quinolinone.
- Echemi. (n.d.).
- BenchChem. (n.d.). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
- Vangapandu, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6098.
- Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Bromomethyl)-2-quinolinone.
- Thermo Fisher Scientific. (2025, October 8).
- BenchChem. (n.d.). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
- El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1145-1153.
- Fisher Scientific. (n.d.).
- Nowakowska, Z., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Sigma-Aldrich. (n.d.). 4-(Bromomethyl)-2(1H)-quinolinone AldrichCPR.
- ChemicalBook. (2025, September 24). 4-Bromomethyl-1,2-dihydroquinoline-2-one.
- Thermo Scientific Chemicals. (n.d.). 4-Bromomethyl-2(1H)-quinolinone, 5 g.
- ResearchGate. (n.d.). ChemInform Abstract: Reactions with 2(1H)-Quinolinone and Coumarine Derivatives: New Routes to Polysubstituted 2(1H).
- Chen, J., et al. (2025, April 1).
- Kamala, G., et al. (2024). Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. Journal of Pharma Insights and Research, 02(04), 107-124.
- Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiprolifer
- Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (n.d.).
- Cris.Unibo. (2022, March 10). Disentangling the Puzzling Regiochemistry of Thiol Addition to o‐Quinones.
- PharmaCompass. (n.d.). 4-(Bromomethyl)-2(1H)-quinolinone.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
- Liu, Y., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
- Indian Academy of Sciences. (n.d.). Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin- 2(1H)-one.
- sample 13C NMR spectra of compounds with common functional groups. (2022, October 7).
- Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]
- 4. B25305.06 [thermofisher.com]
- 5. 4-(Bromomethyl)-2(1H)-quinolinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. 4-(Bromomethyl)-2-quinolinone | Starshinechemical [starshinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. echemi.com [echemi.com]
